N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide
Description
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLQJWXBCLATEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=O)C)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366317 | |
| Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331713-74-7 | |
| Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide typically involves the reaction of 9-ethyl-9H-carbazole with appropriate reagents to introduce the 3-oxobutanamide moiety. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with a suitable amine and acetic acid in ethanol . The reaction mixture is refluxed for several hours, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of mild oxidizing agents such as manganese dioxide can facilitate the synthesis under milder conditions .
Chemical Reactions Analysis
Types of Reactions: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles or electrophiles in appropriate solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to interact with cellular tumor antigen p53, which plays a crucial role in regulating cell cycle and apoptosis . The compound may exert its effects by modulating the activity of p53 and other related pathways.
Comparison with Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)methylene-3,4-dimethylisoxazol-5-amine
- N-(9-ethyl-9H-carbazol-3-yl)-2-methoxyacetamide
- N-(9-ethyl-9H-carbazol-3-yl)-3,4,5-trimethoxybenzamide
Comparison: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is unique due to its specific structural features and the presence of the 3-oxobutanamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to other similar compounds, it may exhibit different biological activities and material properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
This compound features a carbazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate under reflux conditions, often yielding acylation products that can further undergo cyclization to form various derivatives .
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, derivatives of carbazole have shown significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .
A specific study demonstrated that a related carbazole derivative (ECCA) induced apoptosis in melanoma cells through the activation of p53, suggesting that this compound may also engage similar pathways .
The mechanism by which this compound exerts its biological effects likely involves interaction with key molecular targets such as enzymes and receptors involved in cancer progression. Molecular docking studies have indicated strong binding affinities between this compound and proteins critical for cancer cell survival, such as the main protease of SARS-CoV-2 .
Case Studies and Research Findings
- Antiviral Activity : In a study evaluating various carbazole derivatives against SARS-CoV-2, compounds derived from N-(9-ethyl-9H-carbazol-3-yl)-3-methyl derivatives exhibited strong binding affinities to viral proteins, suggesting potential for development as antiviral agents .
- Cytotoxicity Profile : A comparative analysis showed that N-(9-ethyl-9H-carbazol-3-y)-3-methyl derivatives had greater cytotoxicity than standard chemotherapeutics like chloroquine and favipiravir against certain cancer cell lines .
Pharmacokinetics and ADMET Analysis
The pharmacokinetic properties of this compound derivatives have been investigated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicated favorable absorption characteristics across biological membranes and low toxicity profiles in preliminary tests .
Comparative Data Table
| Compound | Biological Activity | Binding Affinity (Kcal/mol) | Mechanism |
|---|---|---|---|
| ECCA | Induces apoptosis in melanoma cells | -8.76 | p53 activation |
| 9e | Antiviral against SARS-CoV-2 | -8.83 | Protease inhibition |
| 9h | Cytotoxic to cancer cells | -8.92 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via a condensation reaction between 3-amino-9-ethylcarbazole (1b) and ethyl-3-oxobutanoate in toluene under reflux for 2 hours. Excess ethyl-3-oxobutanoate (3:1 molar ratio) is used to drive the reaction to completion. Post-reaction, the product is crystallized by cooling the mixture, filtered, washed with hexane, and recrystallized from toluene to achieve high purity . Key factors include precise stoichiometry, reflux duration, and solvent selection to minimize side products.
Q. How can researchers purify and characterize this compound to confirm its structural integrity?
- Methodological Answer :
- Purification : Recrystallization from toluene or ethyl acetate is effective for removing unreacted starting materials and byproducts .
- Characterization :
- IR Spectroscopy : Confirm the presence of amide C=O (1650–1700 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.
- NMR : Use ¹H/¹³C NMR to verify the carbazole aromatic protons (δ 7.2–8.5 ppm), ethyl group (δ 1.4–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂), and 3-oxobutanamide chain .
- Mass Spectrometry : ESI-MS or MALDI-TOF can confirm the molecular ion peak (expected m/z ~308.3 for C₁₈H₂₀N₂O₂) .
Q. What are the standard protocols for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Solubility in toluene, DMSO, or ethanol allows for long-term storage as concentrated solutions. Avoid aqueous environments to prevent hydrolysis of the amide/ketone groups .
Advanced Research Questions
Q. How do aryl substituents on the carbazole moiety influence the reactivity of this compound in multicomponent reactions?
- Methodological Answer : Electron-donating groups (e.g., methyl, methoxy) on the carbazole ring enhance nucleophilicity at the 3-position, facilitating reactions with electrophiles like aldehydes or ketones. For example, substituents at the 6-position (e.g., chloro, fluoro) alter regioselectivity in heterocyclization reactions, as shown in analogous N-aryl-3-oxobutanamides . Ultrasonication can further modulate reaction pathways by accelerating kinetics, favoring products like benzoxazocines over dihydroisoxazolopyridines .
Q. What crystallographic techniques are recommended for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods via SHELXT or charge-flipping algorithms in SHELXD .
- Refinement : Apply full-matrix least-squares refinement using SHELXL , with H atoms placed geometrically and riding on parent atoms. Validate using PLATON for symmetry checks and ORTEP-3 for thermal ellipsoid visualization .
- Example: The structure of 4-[(9-ethyl-9H-carbazol-3-yl)iminomethyl]phenol (a derivative) was resolved to R₁ = 0.045 using SHELXL, with C–H distances constrained to 0.93–0.96 Å .
Q. How can HPLC-FLD be optimized for trace detection of this compound in biological matrices?
- Methodological Answer : Pre-column derivatization with fluorescent tags (e.g., 9-ethylcarbazole-based probes) enhances sensitivity. For instance, derivatizing with (N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-1H-pyrazol-5-yl)-4-(2-(9-ethyl-9H-carbazol-3-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)butanamide (DX1) allows detection at ng/mL levels using HPLC-FLD with λₑₓ/λₑₘ = 280/350 nm .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
- Methodological Answer : Slow evaporation from ethyl acetate or toluene yields high-quality crystals. For stubborn cases, use vapor diffusion (e.g., hexane layered over a DCM solution) or temperature-gradient methods (e.g., cooling from 50°C to 4°C over 48 hours). Additives like TBAB (tetrabutylammonium bromide) can disrupt π-π stacking in carbazole systems, improving crystal growth .
Q. How do reaction conditions (e.g., sonication vs. stirring) affect the product distribution in multicomponent reactions involving this compound?
- Methodological Answer : Ultrasonication (20–40 kHz) enhances mass transfer and reduces reaction time, favoring kinetically controlled products (e.g., seven-membered benzoxazocines). In contrast, conventional stirring under thermal conditions (e.g., 80°C) promotes thermodynamically stable dihydroisoxazolopyridines. Ytterbium triflate (10 mol%) is a effective Lewis acid catalyst for both pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
